molecular formula C11H11N3O B8486117 2-Amino-4-(4-aminophenoxy)pyridine

2-Amino-4-(4-aminophenoxy)pyridine

Cat. No. B8486117
M. Wt: 201.22 g/mol
InChI Key: BKLXHPZXSMBRMT-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

After adding 1 g of 2-amino-4-(4-nitrophenoxy)pyridine to a mixture of 2.0 g of iron powder, 4.0 g of ammonium chloride, 30 ml of ethanol, 30 ml of dimethylformamide and 15 ml of water, the mixture was vigorously stirred at 100° C. for 10 minutes. The reaction solution was filtered with celite and the solvent was distilled off under reduced pressure to obtain 0.53 g of the target substance as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[Cl-].[NH4+].C(O)C.CN(C)C=O>[Fe].O>[NH2:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at 100° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 0.53 g of the target substance as a solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=NC=CC(=C1)OC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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